molecular formula C21H20N4O3 B2390854 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide CAS No. 896372-63-7

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide

Cat. No.: B2390854
CAS No.: 896372-63-7
M. Wt: 376.416
InChI Key: GBCWNKQWHQKGOB-UHFFFAOYSA-N
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Description

The compound “3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide” is a complex organic molecule that contains a quinazolinone and an indole moiety. Quinazolinones are a class of organic compounds with a wide range of biological activities, including antifungal, antibacterial, and anticancer properties . Indoles are also biologically active and are found in many natural products .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinone ring and an indole ring. The quinazolinone ring is a bicyclic structure with a fused pyrimidine and benzene ring, while the indole ring is a bicyclic structure with a fused benzene and pyrrole ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the quinazolinone and indole moieties. The carbonyl groups in the quinazolinone ring could potentially undergo nucleophilic addition reactions . The indole moiety could undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonyl groups in the quinazolinone ring could increase its polarity .

Scientific Research Applications

Reactivity and Transformation into Various Derivatives : The quinazolinone moiety, as part of the molecule, exhibits versatility in chemical reactions, leading to the formation of diverse derivatives with potential pharmacological applications. For instance, Chern et al. (1988) demonstrated the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one from anthranilamide and 2-chloro-ethyl isocyanate, showcasing the molecule's potential as a precursor for novel compounds (Chern et al., 1988).

Biological Properties and Applications

Anticancer Properties : Some derivatives of quinazolinone have demonstrated significant anticancer activity. For example, a study by Mohamed et al. (2016) highlighted the synthesis of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, revealing substantial antitumor efficiency against various cancer cell lines, highlighting the therapeutic potential of these compounds (Mohamed et al., 2016).

Ligand-Receptor Interaction Studies : The structural versatility of quinazolinone derivatives allows them to act as ligands for various receptors, making them valuable in studying ligand-receptor interactions. For instance, Yu et al. (1992) explored the conformational preferences of quinazolinone derivatives as non-peptide cholecystokinin B receptor ligands, shedding light on the molecular interactions and conformations crucial for receptor binding (Yu et al., 1992).

Anticonvulsant and Neuropharmacological Studies : Quinazolinone derivatives have also been studied for their anticonvulsant properties. The synthesis and evaluation of novel 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide for anticonvulsant activity represent the continuous efforts to discover new therapeutic agents for neurological disorders (Kayal et al., 2022).

Antibacterial and Antifungal Studies : The synthesis of indolylthiadiazole derivatives and quinazolinonylthiadiazole derivatives and their evaluation for antibacterial and antifungal activities highlight the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Singh et al., 2010).

Properties

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c26-19(22-11-9-14-13-23-17-7-3-1-5-15(14)17)10-12-25-20(27)16-6-2-4-8-18(16)24-21(25)28/h1-8,13,23H,9-12H2,(H,22,26)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCWNKQWHQKGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCN3C(=O)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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